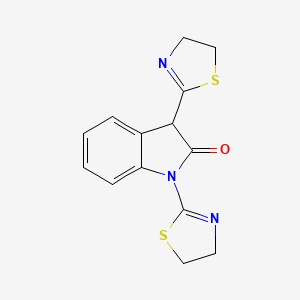
O-Allyl butylphenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Allyl butylphenylphosphinate is an organophosphorus compound characterized by the presence of an allyl group, a butyl group, and a phenyl group attached to a phosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl butylphenylphosphinate typically involves the reaction of butylphenylphosphinic acid with allyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphinate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
O-Allyl butylphenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The phosphinate moiety can be reduced to form phosphine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used for the oxidation of the allyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for the reduction of the phosphinate moiety.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions involving the allyl group.
Major Products Formed
Oxidation: Epoxides or allylic alcohols.
Reduction: Phosphine derivatives.
Substitution: New carbon-phosphorus bonded compounds.
Wissenschaftliche Forschungsanwendungen
O-Allyl butylphenylphosphinate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphinate-based enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism by which O-Allyl butylphenylphosphinate exerts its effects involves the interaction of the phosphinate moiety with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The allyl group can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
O-Allyl butylphenylphosphinate can be compared with other similar compounds such as:
O-Allyl phenylphosphinate: Lacks the butyl group, leading to different chemical reactivity and applications.
O-Allyl butylphosphinate: Lacks the phenyl group, resulting in different physical and chemical properties.
O-Allyl diphenylphosphinate: Contains an additional phenyl group, which can influence its stability and reactivity.
Eigenschaften
CAS-Nummer |
63886-52-2 |
|---|---|
Molekularformel |
C13H19O2P |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
[butyl(prop-2-enoxy)phosphoryl]benzene |
InChI |
InChI=1S/C13H19O2P/c1-3-5-12-16(14,15-11-4-2)13-9-7-6-8-10-13/h4,6-10H,2-3,5,11-12H2,1H3 |
InChI-Schlüssel |
ULBHOITUKBGYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(C1=CC=CC=C1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)
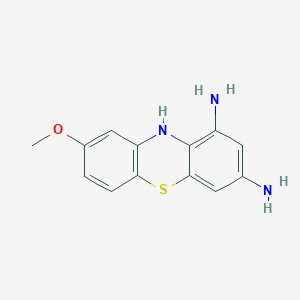
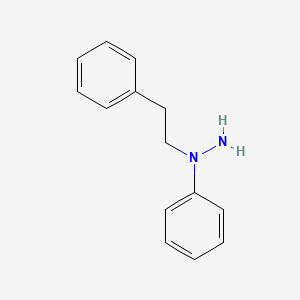
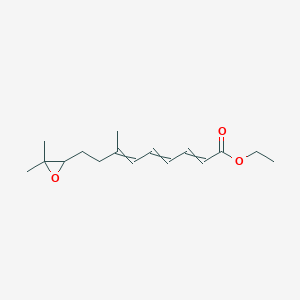
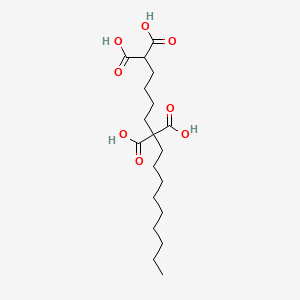
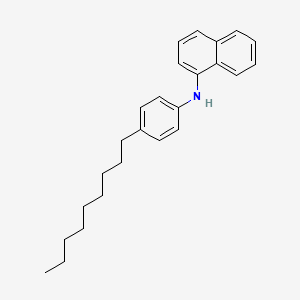
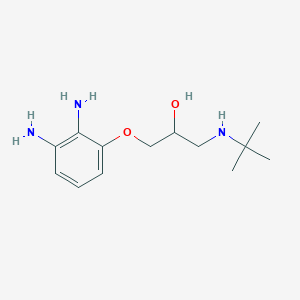
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
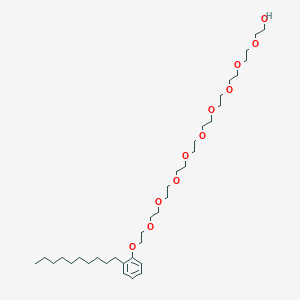
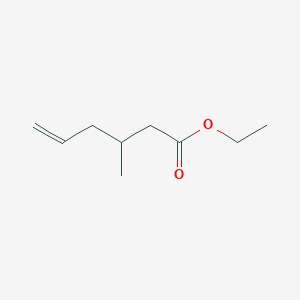
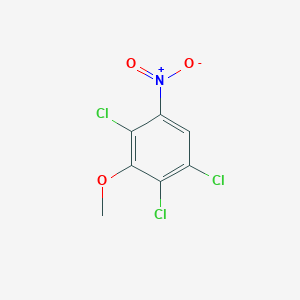
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
